molecular formula C12H18N2S B1518819 2-Methyl-5-(thiomorpholin-4-ylmethyl)aniline CAS No. 1042633-61-3

2-Methyl-5-(thiomorpholin-4-ylmethyl)aniline

Cat. No.: B1518819
CAS No.: 1042633-61-3
M. Wt: 222.35 g/mol
InChI Key: WWXYCVPEPZEQQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methyl-5-(thiomorpholin-4-ylmethyl)aniline” is an organic compound with the molecular formula C12H18N2S and a molecular weight of 222.35 g/mol . It is used in various scientific experiments in both academia and industry.


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18N2S/c1-10-2-3-11(8-12(10)13)9-14-4-6-15-7-5-14/h2-3,8H,4-7,9,13H2,1H3 . This code provides a unique representation of the molecule’s structure.

It’s stored at room temperature .

Scientific Research Applications

  • Corrosion Inhibition : One study found that a compound similar to 2-Methyl-5-(thiomorpholin-4-ylmethyl)aniline exhibited significant corrosion inhibition properties for mild steel in acidic environments. The compound's effectiveness as a corrosion inhibitor increased with its concentration, and its adsorption on steel surfaces followed Langmuir’s isotherm. Quantum chemical calculations helped correlate its molecular structure to its inhibition efficiency (Daoud et al., 2014).

  • Inhibition of Kinase Activity : In the field of medicinal chemistry, similar compounds have been explored for their potential in inhibiting Src kinase activity, which is significant in cancer research. Modifications of the compound structure led to enhanced inhibition of both Src kinase activity and Src-mediated cell proliferation (Boschelli et al., 2001).

  • Fluorescent Thermometry : A related aniline derivative was found to have an unusual increase in fluorescence intensity with rising temperature. This property makes it suitable for use in ratiometric fluorescent thermometers with a mega-Stokes shift and a positive temperature coefficient, valuable in various scientific applications (Cao et al., 2014).

  • Electrochemical Activity : A self-dispersed polyaniline derivative, related to this compound, showed promise in extending electrochemical activity to neutral media, making it potentially useful for biosensor applications due to its good redox reversibility and stability in aqueous media of varying pH (Li et al., 2010).

  • Electroluminescent Devices : Some aniline derivatives have been used in creating color-tunable emitting amorphous materials suitable for organic electroluminescent (EL) devices. These compounds display intense fluorescence emission and can emit multicolor light, including white, making them useful in display technologies (Doi et al., 2003).

  • DNA Binding and Anticancer Properties : Certain N-alkylanilinoquinazoline derivatives, structurally similar to this compound, have shown potential as DNA intercalating agents with significant cytotoxic activities. This makes them candidates for further exploration in anticancer drug development (Garofalo et al., 2010).

  • Photostabilization of PVC : Thiophene derivatives, akin to this compound, have been used as photostabilizers for poly(vinyl chloride) (PVC), reducing its level of photodegradation. These additives can absorb UV radiation, thus protecting the PVC material (Balakit et al., 2015).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it’s harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2-methyl-5-(thiomorpholin-4-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2S/c1-10-2-3-11(8-12(10)13)9-14-4-6-15-7-5-14/h2-3,8H,4-7,9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXYCVPEPZEQQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2CCSCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5-(thiomorpholin-4-ylmethyl)aniline
Reactant of Route 2
Reactant of Route 2
2-Methyl-5-(thiomorpholin-4-ylmethyl)aniline
Reactant of Route 3
Reactant of Route 3
2-Methyl-5-(thiomorpholin-4-ylmethyl)aniline
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-Methyl-5-(thiomorpholin-4-ylmethyl)aniline
Reactant of Route 5
Reactant of Route 5
2-Methyl-5-(thiomorpholin-4-ylmethyl)aniline
Reactant of Route 6
Reactant of Route 6
2-Methyl-5-(thiomorpholin-4-ylmethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.